3-[(Acetyloxy)methyl]benzoic acid
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Overview
Description
3-[(Acetyloxy)methyl]benzoic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with an acetyloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(Acetyloxy)methyl]benzoic acid can be synthesized through the esterification of 3-hydroxybenzoic acid with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst such as sulfuric acid or methanesulfonic acid. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-hydroxybenzoic acid and acetic acid.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Hydrolysis: 3-Hydroxybenzoic acid and acetic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: Benzoic acid derivatives with different functional groups.
Scientific Research Applications
3-[(Acetyloxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-hydroxybenzoic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxybenzoate: Similar structure but lacks the acetyloxy group.
Methyl 4-acetyloxybenzoate: Similar structure but with the acetyloxy group at a different position.
Methyl 3-methoxybenzoate: Similar structure but with a methoxy group instead of an acetyloxy group.
Uniqueness
3-[(Acetyloxy)methyl]benzoic acid is unique due to the presence of the acetyloxy group at the meta position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-(acetyloxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXBSLACSRHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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